sodium;5-chlorothiophene-2-sulfinate
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Overview
Description
Sodium 5-chlorothiophene-2-sulfinate: is a chemical compound with the molecular formula C₄H₂ClNaO₂S₂ and a molecular weight of 204.63 g/mol . It is a sodium salt derivative of 5-chlorothiophene-2-sulfinic acid and is commonly used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-chlorothiophene-2-sulfinate typically involves the sulfonation of 5-chlorothiophene. This process can be achieved through the reaction of 5-chlorothiophene with sulfur dioxide and sodium hydroxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: In industrial settings, the production of sodium 5-chlorothiophene-2-sulfinate may involve large-scale sulfonation processes using specialized equipment to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-chlorothiophene-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfide or thiol group.
Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides .
Scientific Research Applications
Chemistry: Sodium 5-chlorothiophene-2-sulfinate is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acids and other sulfur-containing compounds .
Biology and Medicine: In biological research, the compound may be used as a precursor for the synthesis of bioactive molecules or as a reagent in biochemical assays .
Industry: Industrially, sodium 5-chlorothiophene-2-sulfinate is utilized in the production of dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of sodium 5-chlorothiophene-2-sulfinate involves its ability to undergo various chemical transformations. The sulfinic group can participate in redox reactions, while the chlorine atom can be substituted with other functional groups. These properties enable the compound to interact with different molecular targets and pathways, making it useful in diverse applications .
Comparison with Similar Compounds
- Sodium 5-bromothiophene-2-sulfinate
- Sodium 5-iodothiophene-2-sulfinate
- Sodium 5-fluorothiophene-2-sulfinate
Comparison: Sodium 5-chlorothiophene-2-sulfinate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative may exhibit different reactivity patterns and stability under various conditions .
Properties
IUPAC Name |
sodium;5-chlorothiophene-2-sulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO2S2.Na/c5-3-1-2-4(8-3)9(6)7;/h1-2H,(H,6,7);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPDPPVDDGHRPQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Cl)S(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNaO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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